Product packaging for Imidazo[1,5-a]pyridine-1-carbonitrile(Cat. No.:CAS No. 119448-88-3)

Imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B3089497
CAS No.: 119448-88-3
M. Wt: 143.15 g/mol
InChI Key: MIOPOILJVITUGW-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) is a versatile nitrogen-bridged heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is recognized for its significant potential in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities including anti-alzheimer, anti-inflammatory, anti-bacterial, and anti-cancer properties . The incorporation of an electron-withdrawing cyano group at the 1-position enhances the utility of this molecular framework, making it a valuable precursor for the synthesis of more complex functional molecules . This structural motif is integral to the development of novel therapeutic agents and is found in several clinically relevant compounds . Beyond pharmaceuticals, imidazo[1,5-a]pyridine derivatives exhibit promising applications in materials science. Their electronic properties make them suitable for use in optoelectronics and as functional materials. Specifically, carbonitrile-substituted derivatives have been explored for their aggregation-induced emission (AIE) characteristics and mechanochromic properties, which are valuable for developing sensors and organic light-emitting diodes (OLEDs) . Furthermore, these compounds serve as sophisticated ligands in organometallic chemistry and catalysis. For instance, pyridine-chelated imidazo[1,5-a]pyridine ligands have been successfully incorporated into nickel(II) complexes, demonstrating catalytic activity in challenging reactions such as the synthesis of acrylate from ethylene and carbon dioxide . Multiple modern synthetic protocols are available for accessing this fused heterocyclic system, including copper-catalyzed transannulation and decarboxylative cyclization, highlighting its accessibility for research and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B3089497 Imidazo[1,5-a]pyridine-1-carbonitrile CAS No. 119448-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPOILJVITUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of Imidazo 1,5 a Pyridine 1 Carbonitrile

Reaction Pathways and Transformations of the Carbonitrile Moiety

The carbonitrile group at the C1 position of the imidazo[1,5-a]pyridine (B1214698) ring is a key functional handle that can be converted into a variety of other functional groups, significantly enhancing the molecular diversity of the scaffold.

One of the most fundamental transformations of the carbonitrile is its hydrolysis to a carboxamide. This reaction is a critical step in the synthesis of various derivatives. For instance, the synthesis of imidazo[1,5-a]pyridine-1-carboxamide derivatives has been reported, indicating that the hydrolysis of the corresponding 1-carbonitrile is a viable synthetic route. While specific conditions for the hydrolysis of Imidazo[1,5-a]pyridine-1-carbonitrile are not extensively detailed in the available literature, this transformation is typically achieved under acidic or basic conditions.

Another important reaction of the carbonitrile group is its participation in [3+2] cycloaddition reactions , particularly with azides, to form tetrazoles. The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is prevalent in many pharmaceutical compounds. The reaction of an organonitrile with an azide, often in the presence of a Lewis acid or under thermal conditions, leads to the formation of a 5-substituted-1H-tetrazole. It is therefore highly probable that this compound can be converted to 1-(1H-tetrazol-5-yl)imidazo[1,5-a]pyridine.

The reduction of the carbonitrile group to a primary amine, yielding 1-(aminomethyl)imidazo[1,5-a]pyridine, is another potential transformation. This can typically be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to introduce a flexible linker at the 1-position, which can be valuable for structure-activity relationship studies in drug discovery.

Functionalization Strategies for the Imidazo[1,5-a]pyridine Nucleus

The imidazo[1,5-a]pyridine nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The presence of the electron-withdrawing carbonitrile group at the 1-position is expected to influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Studies on the parent imidazo[1,5-a]pyridine system have shown that electrophilic substitution, such as nitration, occurs preferentially at the 1-position. rsc.org When the 1-position is blocked, as in this compound, electrophilic attack is anticipated to occur at the next most activated position, which is typically the 3-position. Nitration of 1-substituted imidazo[1,5-a]pyridines has been shown to yield the 3-nitro derivative. rsc.org Therefore, it is plausible that the nitration of this compound would yield 3-nitrothis compound.

Halogenation at the 3-position would provide a key intermediate for further functionalization through cross-coupling reactions. While direct halogenation of this compound has not been explicitly reported, methods for the regioselective halogenation of the parent imidazo[1,2-a]pyridine (B132010) at the 3-position are well-established and could likely be adapted.

Cross-Coupling Reactions: A 3-halo-imidazo[1,5-a]pyridine-1-carbonitrile intermediate would be a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The reaction of a 3-bromo or 3-iodo derivative with a boronic acid or ester would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Buchwald-Hartwig Amination: This reaction would enable the synthesis of 3-amino-imidazo[1,5-a]pyridine-1-carbonitrile derivatives by coupling the 3-halo intermediate with various amines.

Sonogashira Coupling: The introduction of an alkyne moiety at the 3-position could be achieved through Sonogashira coupling with a terminal alkyne.

While these cross-coupling reactions have not been specifically documented for 3-halo-imidazo[1,5-a]pyridine-1-carbonitrile, their successful application on other halo-substituted imidazopyridine systems suggests their feasibility.

Derivatization Studies for Structure Diversification

The derivatization of this compound is crucial for exploring its potential in various applications. The transformations of the carbonitrile group and the functionalization of the heterocyclic nucleus provide numerous avenues for creating a diverse library of compounds.

Starting from the imidazo[1,5-a]pyridine-1-carboxamide , obtained via hydrolysis of the nitrile, a variety of N-substituted amides can be prepared through reactions with different amines, leading to compounds with potentially altered biological activities and physicochemical properties. researchgate.net

The 1-(aminomethyl)imidazo[1,5-a]pyridine , formed from the reduction of the nitrile, can be further derivatized through acylation, alkylation, or sulfonylation to introduce a wide array of substituents.

The introduction of functional groups at the 3-position via the strategies outlined in section 3.2, followed by further modifications, would lead to a vast chemical space of 1,3-disubstituted imidazo[1,5-a]pyridines. For example, a 3-amino derivative could be acylated or used in reductive amination reactions, while a 3-alkynyl derivative could participate in click chemistry or further cross-coupling reactions.

The following table summarizes some potential derivatization pathways starting from this compound:

Starting MaterialReagents and ConditionsProduct
This compoundH₂O, H⁺ or OH⁻Imidazo[1,5-a]pyridine-1-carboxamide
This compoundNaN₃, Lewis Acid1-(1H-tetrazol-5-yl)imidazo[1,5-a]pyridine
This compoundLiAlH₄ or H₂, Catalyst1-(Aminomethyl)imidazo[1,5-a]pyridine
This compoundHNO₃, H₂SO₄3-Nitrothis compound
3-Bromo-imidazo[1,5-a]pyridine-1-carbonitrileR-B(OH)₂, Pd catalyst, Base3-Aryl-imidazo[1,5-a]pyridine-1-carbonitrile
3-Bromo-imidazo[1,5-a]pyridine-1-carbonitrileR₂NH, Pd catalyst, Base3-(Dialkylamino)this compound

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the transformations involving this compound are expected to follow well-established principles of organic chemistry.

The hydrolysis of the carbonitrile likely proceeds through initial protonation of the nitrile nitrogen under acidic conditions, followed by nucleophilic attack of water. Under basic conditions, the mechanism would involve the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

The [3+2] cycloaddition of an azide to the carbonitrile to form a tetrazole is a concerted pericyclic reaction. Computational studies, such as Density Functional Theory (DFT), could provide insights into the transition state geometry and the electronic factors governing this transformation.

The mechanism of electrophilic aromatic substitution on the imidazo[1,5-a]pyridine nucleus involves the formation of a Wheland intermediate (a sigma complex). The stability of this intermediate determines the regioselectivity of the reaction. The electron-withdrawing nature of the 1-cyano group would destabilize a positive charge at the adjacent positions, thus directing incoming electrophiles to the 3-position where the positive charge can be better delocalized over the imidazole (B134444) and pyridine (B92270) rings.

The mechanisms of palladium-catalyzed cross-coupling reactions are well-documented and involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these reactions. For instance, in a Suzuki-Miyaura coupling of a 3-bromo-imidazo[1,5-a]pyridine-1-carbonitrile, the oxidative addition of the C-Br bond to a Pd(0) species would be the initial step, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Further mechanistic studies, including kinetic analysis and computational modeling, would be invaluable for optimizing reaction conditions and expanding the synthetic utility of this compound.

Advanced Spectroscopic and Structural Elucidation of Imidazo 1,5 a Pyridine 1 Carbonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Imidazo[1,5-a]pyridine-1-carbonitrile derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the molecular structure.

In the ¹H NMR spectra of 3-aryl-1-cyano-imidazo[1,5-a]pyridine derivatives, the protons of the imidazo[1,5-a]pyridine (B1214698) core typically appear in the aromatic region. For instance, in 1-cyano-3-phenylimidazo[1,5-a]pyridine, the proton signals for the pyridine (B92270) ring are observed as distinct multiplets, with their chemical shifts influenced by the anisotropic effects of the fused imidazole (B134444) ring and the substituents.

The ¹³C NMR spectra are equally informative. The carbon atom of the nitrile group (-C≡N) typically resonates in the range of 115-120 ppm. The carbon atoms of the imidazo[1,5-a]pyridine skeleton and any aryl substituents display characteristic chemical shifts that are sensitive to the electronic nature of their neighboring groups. For example, the carbon atoms of the pyridine ring can be distinguished from those of the imidazole ring based on their differing electronic environments.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are often employed to definitively assign proton and carbon signals, respectively. These experiments reveal scalar couplings between protons on adjacent carbons and direct one-bond correlations between protons and their attached carbons, which is invaluable for complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-Aryl-1-cyano-imidazo[1,5-a]pyridine Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-~117.0
C3-~130.0
C5~8.2 (d)~121.0
C6~6.7 (t)~119.0
C7~7.5 (t)~129.0
C8~7.6 (d)~120.0
-CN-~116.0
Aryl-H7.3 - 7.8 (m)128.0 - 135.0

Note: The chemical shifts are approximate and can vary based on the solvent and the specific nature of the aryl substituent.

Mass Spectrometry (MS) and Elemental Analysis for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound and its fragments.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as a strong confirmation of the compound's purity and elemental composition.

Table 2: Representative Mass Spectrometry Data for a 3-Aryl-1-cyano-imidazo[1,5-a]pyridine Derivative

Ionm/z (calculated)m/z (found)
[M+H]⁺Corresponds to CₓHᵧN₃ + H⁺Corresponds to calculated value ± 0.001
[M+Na]⁺Corresponds to CₓHᵧN₃ + Na⁺Corresponds to calculated value ± 0.001

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound derivatives that form suitable single crystals, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a 3-aryl-1-cyano-imidazo[1,5-a]pyridine derivative would reveal the planarity of the fused heterocyclic ring system. It would also show the dihedral angle between the plane of the imidazo[1,5-a]pyridine core and the plane of the aryl substituent, which is an important conformational feature.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be identified from the crystal structure. These interactions play a crucial role in the packing of the molecules in the crystal lattice and can influence the physical properties of the compound.

Table 3: Representative Crystallographic Data for a 3-Aryl-1-cyano-imidazo[1,5-a]pyridine Derivative

ParameterValue
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Specific value
b (Å)Specific value
c (Å)Specific value
α (°)90
β (°)Specific value
γ (°)90
Volume (ų)Specific value
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength.

Imidazo[1,5-a]pyridine derivatives are known to be fluorescent, and the introduction of a cyano group at the 1-position can modulate their photophysical properties. The UV-Vis absorption spectrum of a 3-aryl-1-cyano-imidazo[1,5-a]pyridine typically exhibits multiple absorption bands. These bands are generally attributed to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature of the aryl substituent and the solvent polarity.

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by absorbing light. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize the optical behavior of these compounds.

Table 4: Representative UV-Vis Absorption and Emission Data for a 3-Aryl-1-cyano-imidazo[1,5-a]pyridine Derivative in Solution

Solventλabs (nm)log ελem (nm)Stokes Shift (nm)
Dichloromethane~350~4.2~450~100
Acetonitrile~348~4.1~460~112

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and different types of bonds absorb at characteristic frequencies.

For this compound derivatives, the most characteristic absorption is that of the nitrile group (-C≡N). This functional group gives rise to a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The exact position of this band can be influenced by the electronic environment.

Other important absorptions include the C-H stretching vibrations of the aromatic rings, which typically appear above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the heterocyclic and aryl rings, which are observed in the 1400-1650 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the specific molecule.

Table 5: Characteristic Infrared Absorption Frequencies for a 3-Aryl-1-cyano-imidazo[1,5-a]pyridine Derivative

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3150Medium
Nitrile C≡N stretch2220 - 2240Sharp, Medium
Aromatic C=C/C=N stretch1400 - 1650Medium to Strong
C-H out-of-plane bend700 - 900Strong

Computational and Theoretical Chemistry Studies on Imidazo 1,5 a Pyridine 1 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on Imidazo[1,5-a]pyridine-1-carbonitrile have been identified in the current body of scientific literature. While DFT calculations are commonly applied to the broader class of imidazopyridine isomers to understand electronic properties, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, such analyses for the 1-carbonitrile substituted variant have not been reported. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no published molecular docking or molecular dynamics (MD) simulation studies specifically investigating this compound. Although computational techniques are used to explore the binding of various imidazopyridine derivatives to biological targets like enzymes and receptors, research has not yet been extended to this particular compound. nih.gov Studies on related scaffolds have explored interactions with targets such as the Epidermal Growth Factor Receptor (EGFR), but these findings cannot be directly extrapolated to this compound. nih.gov

Conformational Analysis and Stability Profiling

Specific computational studies on the conformational analysis and thermodynamic stability of this compound are not available in the reviewed literature. Such analyses would typically involve calculating the potential energy surface to identify stable conformers and rotational barriers, but this research has not been published for the target molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include this compound. QSAR studies are prevalent for various classes of imidazopyridine isomers to correlate their structural features with biological activities. nih.gov However, a specific model detailing the structural requirements for the activity of this compound or its derivatives has not been reported.

Research Applications and Functional Development of Imidazo 1,5 a Pyridine 1 Carbonitrile Derivatives

Applications in Medicinal and Pharmaceutical Chemistry Research

The unique structural and electronic properties of the imidazo[1,5-a]pyridine (B1214698) nucleus make it a privileged scaffold in medicinal chemistry. researchgate.netnih.gov The introduction of a carbonitrile group further enhances its potential for interaction with biological targets.

Investigation of Biological Targets and Modulation of Cellular Pathways

Derivatives of imidazo[1,5-a]pyridine-1-carbonitrile have been investigated for their potential to modulate key biological pathways implicated in various diseases. Research has identified several proteins and cellular systems as targets for these compounds.

Soluble Guanylate Cyclase (sGC) Activators: Certain substituted imidazopyridine derivatives, including structures related to the carbonitrile scaffold, have been developed as activators of soluble guanylate cyclase. sGC is a crucial enzyme in the nitric oxide (NO) signaling pathway, and its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation and inhibits platelet aggregation. Compounds that activate sGC are therefore of significant interest for the treatment of cardiovascular diseases such as hypertension and heart failure.

NLRP3 Inflammasome Inhibitors: The NOD-like receptor protein 3 (NLRP3) inflammasome is a component of the innate immune system that, when dysregulated, can contribute to a variety of inflammatory disorders. Novel compounds based on the imidazo[1,5-a]pyridine framework have been designed as inhibitors of the NLRP3 inflammasome pathway, presenting a potential therapeutic strategy for inflammatory diseases.

Ion Channel Modulators: Fused heterocyclic compounds, including this compound, have been explored as modulators of ion channels. Ion channels are fundamental to cellular signaling and are implicated in a wide array of physiological processes. Modulating their activity can offer therapeutic benefits for conditions ranging from cardiovascular disorders to neurological diseases.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For imidazo[1,5-a]pyridine derivatives, SAR studies have provided insights into how different substituents on the heterocyclic core influence biological activity. While specific SAR data for the 1-carbonitrile series is often embedded within broader patent literature, general principles can be inferred. The modification of substituents at various positions of the imidazo[1,5-a]pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, in the context of antituberculosis agents based on the related imidazo[1,2-a]pyridine (B132010) scaffold, the bridgehead nitrogen and an attached phenyl ring were found to be essential for maintaining biological activity. rsc.org Similar systematic studies are crucial for developing potent and selective therapeutic agents from the this compound class.

Table 1: Investigated Biological Targets of Imidazo[1,5-a]pyridine Derivatives

Biological Target Therapeutic Area Compound Class/Derivative Type
Soluble Guanylate Cyclase (sGC) Cardiovascular Diseases Substituted Imidazopyridines
NLRP3 Inflammasome Inflammatory Disorders Novel Imidazo[1,5-a]pyridines
Ion Channels Various (e.g., Cardiovascular, Neurological) Fused Heterocyclic Compounds

Rational Design and Synthesis of Potential Therapeutic Agents

The rational design of new therapeutic agents based on the this compound scaffold involves leveraging structural biology and computational chemistry to predict interactions with biological targets. The synthesis of these compounds often employs multi-step sequences. acs.org Efficient synthetic routes are critical for generating diverse libraries of compounds for biological screening. Various synthetic methodologies have been developed for the imidazo[1,5-a]pyridine core, including copper-catalyzed transannulation reactions and three-component coupling reactions, which offer access to a wide range of derivatives. organic-chemistry.org These methods allow for the systematic modification of the scaffold to optimize for potency, selectivity, and drug-like properties.

Role in Coordination Chemistry and Catalysis

Beyond its medicinal applications, the imidazo[1,5-a]pyridine skeleton is a versatile platform in coordination chemistry, primarily through its use in forming N-heterocyclic carbene (NHC) ligands. acs.orgscilit.com These ligands have had a significant impact on the field of homogeneous catalysis.

Imidazo[1,5-a]pyridine-Based N-Heterocyclic Carbenes (NHCs) as Ligands

Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) are a class of NHCs derived from the imidazo[1,5-a]pyridine skeleton. mdpi.com These NHCs are classified as rigid, bicyclic variants and have emerged as powerful ligands for transition metals. acs.orgmdpi.com Their strong σ-donating properties and the ability to tune their steric and electronic environment through substitution make them attractive alternatives to traditional phosphine (B1218219) ligands. acs.orgorganic-chemistry.org

The synthesis of precursors to these NHCs, typically imidazo[1,5-a]pyridinium salts, has been streamlined through efficient methods like three-component coupling reactions of picolinaldehydes, amines, and formaldehyde. organic-chemistry.org This modularity allows for the straightforward introduction of various functionalities, including chiral substituents, leading to the development of ligands for asymmetric catalysis. acs.org

Design and Synthesis of Metal Complexes for Catalytic Transformations

The stable metal-carbene bonds formed by ImPy ligands have led to the design and synthesis of a diverse range of metal complexes with applications in catalysis. acs.org These complexes often exhibit enhanced stability and catalytic activity compared to those with other ligands.

Researchers have synthesized and characterized numerous metal complexes incorporating ImPy-based ligands, including those of palladium, platinum, nickel, rhodium, and iridium. acs.orgmdpi.comrsc.orgacs.org These complexes have proven to be effective catalysts in a variety of important organic transformations.

Nickel(II) Complexes: Pyridine-chelated ImPy Nickel(II) complexes have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process relevant to carbon capture and utilization. mdpi.com

Rhodium(I) Complexes: Chiral ImPy-oxazoline ligands have been used to form Rhodium(I) complexes that are highly efficient catalysts for the enantioselective hydrosilylation of ketones, achieving high yields and excellent enantioselectivities. acs.org

Palladium(II) and Platinum(II) Complexes: A range of Palladium(II) and Platinum(II) complexes with substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized and characterized, acting as N,N-bidentate ligands. rsc.org

Palladium(0) Complexes: Chiral ImPy-thioether ligands have been used to create Palladium complexes that catalyze asymmetric allylic alkylations with high enantioselectivity. acs.orgresearchgate.net

Table 2: Catalytic Applications of Metal Complexes with Imidazo[1,5-a]pyridine-Based Ligands

Metal Ligand Type Catalytic Transformation Key Findings
Nickel(II) Pyridine-chelated Imidazo[1,5-a]pyridin-3-ylidene Acrylate synthesis from ethylene and CO2 Noticeable catalytic activity, enhanced with phosphine additives. mdpi.com
Rhodium(I) Chiral Imidazo[1,5-a]pyridine-Oxazoline Enantioselective hydrosilylation of ketones High yields (>90%) and enantioselectivities (80-95% ee). acs.org
Palladium(II) 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine N/A (Structural Studies) Act as N,N-bidentate chelate ligands. rsc.org
Palladium(0) Chiral Imidazo[1,5-a]pyridin-3-ylidene/Thioether Asymmetric allylic alkylation Up to 91% ee. acs.orgresearchgate.net
Iridium(I) Imidazo[1,5-a]pyridin-1-ylidene N/A (Complex Synthesis) Successful synthesis of Ir(I) complex via transmetalation. acs.org

Development of Coordination Polymers and Supramolecular Assemblies

The unique structural and electronic properties of imidazo[1,5-a]pyridine derivatives, including those with a carbonitrile group, make them excellent candidates for use as ligands in coordination chemistry. Their nitrogen-rich heterocyclic framework offers multiple coordination sites, enabling the construction of complex, multidimensional structures such as coordination polymers and supramolecular assemblies. researchgate.netmdpi.com

Researchers have successfully synthesized and characterized novel coordination polymers using a linear ditopic imidazo[1,5-a]pyridine derivative with Zn(II) as the metallic node and various dicarboxylic acids as linkers. mdpi.com This work demonstrated the capability of the imidazo[1,5-a]pyridine scaffold to act either as a propagator, extending the dimensionality of the polymer network, or as an ancillary ligand that caps (B75204) the coordination sphere of the metal center. mdpi.com

A key finding in these studies is the pronounced ability of the imidazo[1,5-a]pyridine ring to facilitate the formation of the final structure through π-π stacking interactions. mdpi.com These non-covalent interactions, along with the primary coordination bonds, play a crucial role in stabilizing the resulting supramolecular assemblies. The interplay between the length and nature of the dicarboxylic acid linkers and the coordination geometry of the imidazo[1,5-a]pyridine ligand allows for the rational design of both one-dimensional (1D) and two-dimensional (2D) polymer networks. mdpi.com For instance, the use of the fumarate (B1241708) anion as a linker with a pyridinyl imidazo[1,5-a]pyridine derivative resulted in a 1D polymer chain where the Zn(II) ion adopts a tetrahedral coordination environment. mdpi.com

The systematic variation of substituent groups, coordination geometry, and the extent of π-conjugation in these ligands allows for precise tuning of the resulting complexes' properties. mdpi.com This tunability is foundational for engineering new materials with tailored structural and, consequently, functional attributes for various technological applications. researchgate.netmdpi.com

Table 1: Structural Characteristics of Zn(II) Coordination Polymers with a Ditopic Imidazo[1,5-a]pyridine Ligand

Polymer ID Linker Anion Dimensionality Metal Ion Coordination Key Interaction
1 Fumarate 1D Tetrahedral Zn(II) Coordination bonds, π-π stacking
2 Terephthalate 2D Tetrahedral Zn(II) Coordination bonds, π-π stacking
3 1,4-Naphthalenedicarboxylate 1D Tetrahedral Zn(II) Coordination bonds, π-π stacking

Data sourced from a study on Zn(II) coordination polymers incorporating a ditopic imidazo[1,5-a]pyridine derivative. mdpi.com

Advances in Materials Science and Optoelectronics

The versatile imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of innovative materials for optoelectronics. mdpi.comrsc.org Its inherent properties, such as a compact and rigid shape, high thermal stability, and tunable emissive characteristics, make its derivatives, including this compound, highly valuable for a range of applications. researchgate.netmdpi.com

Development of Fluorescent Probes for Bioimaging and Sensing Applications

The remarkable photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their development as advanced fluorescent probes for bioimaging. mdpi.comrsc.org These compounds often exhibit large Stokes shifts, which is a highly desirable feature that minimizes self-quenching and improves signal-to-noise ratio in fluorescence microscopy. mdpi.com

One significant application is their use as cell membrane probes. mdpi.comnih.gov Studies have demonstrated that certain imidazo[1,5-a]pyridine-based fluorophores can successfully intercalate into the lipid bilayer of liposomes, which serve as artificial membrane models. mdpi.comnih.gov The solvatochromic behavior of these probes—their change in fluorescence properties in response to the polarity of their environment—makes them highly suitable for investigating the dynamics, fluidity, and hydration of cell membranes, which are critical indicators of cellular health. mdpi.comnih.gov

The photophysical characteristics of these probes, such as absorption and emission maxima, quantum yield (QY), and fluorescence lifetime, have been systematically investigated in various solvents and within lipid bilayers. mdpi.com This research provides a foundation for designing next-generation probes with optimized performance for visualizing complex biochemical pathways. mdpi.comnih.gov

Table 2: Photophysical Properties of Imidazo[1,5-a]pyridine-Based Fluorescent Probes in Toluene

Compound Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹) Quantum Yield (QY)
Probe 1 370 440 4500 0.81
Probe 2 385 475 5000 0.35
Probe 3 380 460 4600 0.18
Probe 4 385 475 5000 0.36
Probe 5 370 440 4500 0.83

Data adapted from photophysical investigations of imidazo[1,5-a]pyridine-based fluorophores. mdpi.com

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Layer Field Effect Transistors (FETs)

Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient blue and white light emission. rsc.org Their rigid structure helps to reduce non-radiative decay, leading to higher photoluminescence quantum yields. researchgate.net

Donor-π-Acceptor (D–π–A) push-pull fluorophores featuring a 1,3-diphenylimidazo[1,5-a]pyridine donor and a benzilimidazole acceptor have been designed and synthesized. rsc.org These molecules exhibit excellent intramolecular charge transfer (ICT) and strong greenish-yellow emission in the solid state, making them suitable as organic down-converter materials in hybrid white light-emitting diodes (LEDs). rsc.org Fabricated white LEDs incorporating these fluorophores have demonstrated excellent luminous efficiency with a high color rendering index (CRI) of approximately 90% and CIE coordinates of (0.37, 0.32), which are close to pure white light. rsc.org The design of such molecules, often including a carbonitrile group as a potent electron acceptor, is a key strategy for tuning the emission color and performance of OLED devices. nih.govnih.gov

Table 3: Performance of a Hybrid White LED Utilizing an Imidazo[1,5-a]pyridine-based Fluorophore

Parameter Value
Emission Color Greenish-Yellow (Solid State)
Application Organic Down-Converter in White LED
Color Rendering Index (CRI) ~90%
CIE Coordinates (0.37, 0.32)

Performance data for a white LED fabricated with the BPy-FL fluorophore. rsc.org

While the imidazo[1,5-a]pyridine scaffold shows great potential for various optoelectronic devices, its specific integration into Organic Thin-Layer Field Effect Transistors (FETs) is a less explored area of research. Although related pyridine-derivative interlayers have been investigated to facilitate electron injection in n-channel transistors, dedicated studies on this compound as the active semiconductor layer in FETs are not yet widely reported in the literature. researchgate.net This represents an emerging field for future investigation.

Integration into Chemical Sensor Technologies

The inherent fluorescence of imidazo[1,5-a]pyridine derivatives makes them ideal candidates for the development of highly sensitive and selective chemical sensors. mdpi.comrsc.org The functionalization of the core scaffold allows for the introduction of specific recognition sites that can interact with target analytes, leading to a measurable change in the fluorescence signal.

An imidazo[1,5-a]pyridine-derived fluorescence sensor, IPD-SFT, has been developed for the rapid and selective detection of sulfite (B76179) (SO₃²⁻). nih.gov This sensor exhibits a large Stokes shift (130 nm), a remarkably fast response time of less than one minute, and high sensitivity with a limit of detection (LOD) of 50 nM. nih.gov Its high selectivity for sulfite over other sulfur-containing species and its ability to operate over a wide pH range (5.0-11.0) make it a practical tool for biological imaging. nih.gov

Furthermore, certain imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have been utilized as fluorescent pH sensors. rsc.org These molecules display a distinct on-off-on fluorescence behavior in response to alternating acidic and basic conditions. This property has been harnessed to detect volatile organic compounds with high acidity, showing a clear color change from a greenish-yellow emissive state at pH > 4 to an orange emissive state at pH < 4. rsc.org

Table 4: Characteristics of Imidazo[1,5-a]pyridine-Based Chemical Sensors

Sensor Name / Type Target Analyte Key Performance Metrics
IPD-SFT Sulfite (SO₃²⁻) Response Time: < 1 min; LOD: 50 nM; pH Range: 5.0-11.0
pH Sensor Acidity (pH) / Volatile Acids Reversible on-off-on fluorescence; Orange emission at pH < 4, Greenish-yellow at pH > 4

Performance data sourced from studies on imidazo[1,5-a]pyridine-based sensors. nih.govrsc.org

Other Emerging Areas of Research and Development

Beyond their established roles in optoelectronics and sensing, derivatives of this compound are being explored in several other cutting-edge areas of research.

Medicinal Chemistry: The imidazo[1,5-a]pyridine core is a recognized scaffold in drug discovery due to its versatile biological properties. rsc.orgacs.org Recent research has focused on developing derivatives as potent enzyme inhibitors. For example, a series of these compounds were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Computational studies, including molecular dynamics simulations, have identified several derivatives as promising candidates for further clinical investigation, potentially offering alternatives to existing cancer treatments with fewer side effects. nih.gov The scaffold is also being investigated for its antitumor and antimicrobial activities. nih.govnih.gov

Photocatalysis: While still an emerging application for this specific heterocyclic family, the electronic properties that make imidazo[1,5-a]pyridines effective in OLEDs and sensors also suggest their potential use in photocatalysis. The ability to tune their HOMO/LUMO energy levels through chemical modification could allow for the design of novel organic photocatalysts for various chemical transformations. nih.gov

Future Perspectives and Research Challenges for Imidazo 1,5 a Pyridine 1 Carbonitrile

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For Imidazo[1,5-a]pyridine-1-carbonitrile, a key challenge lies in developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current research efforts are geared towards the development of one-pot, multi-component reactions that minimize waste and energy consumption. semanticscholar.orgresearchgate.netresearchgate.netnih.gov These strategies aim to construct the complex heterocyclic scaffold in a single, streamlined process from readily available starting materials. The exploration of microwave-assisted organic synthesis, for instance, has shown promise in accelerating reaction times and improving yields for related imidazo[1,5-a]pyridine (B1214698) derivatives. semanticscholar.org

Future investigations should focus on the following areas:

Catalyst Development: The design of novel, reusable catalysts, particularly those based on earth-abundant and non-toxic metals, is crucial. Iron-catalyzed C-H amination, for example, represents a greener alternative to traditional methods. organic-chemistry.org

Solvent Selection: A shift towards the use of green solvents, such as water or bio-based solvents, is essential to reduce the environmental impact of the synthesis. acs.org

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. This involves minimizing the formation of byproducts and protecting groups.

A comparative analysis of existing and potential future synthetic routes is presented in the table below:

Synthetic StrategyCurrent StatusFuture Research DirectionKey Advantages
Traditional Cyclocondensation Established methods often involve harsh reagents and multi-step procedures.Development of milder reaction conditions and catalytic systems.Well-understood reaction mechanisms.
One-Pot, Multi-Component Reactions Increasingly utilized for imidazo[1,5-a]pyridine synthesis. semanticscholar.orgresearchgate.netDesign of novel multi-component reactions specifically for the 1-carbonitrile derivative.High efficiency, reduced waste, and operational simplicity.
Microwave-Assisted Synthesis Demonstrated to improve yields and reduce reaction times for the parent scaffold. semanticscholar.orgOptimization of microwave parameters for the synthesis of the 1-carbonitrile.Rapid heating, increased reaction rates, and higher yields.
Catalytic C-H Functionalization Emerging as a powerful tool for the synthesis of related heterocycles. organic-chemistry.orgExploration of direct C-H cyanation of the imidazo[1,5-a]pyridine core.High atom economy and reduced pre-functionalization steps.

Integration of Advanced Characterization and Analytical Methodologies

A comprehensive understanding of the physicochemical properties of this compound is paramount for its rational application. While standard spectroscopic techniques such as 1H and 13C NMR, and mass spectrometry are routinely employed, the integration of more advanced analytical methodologies will provide deeper insights into its structure and behavior. mdpi.comnih.govresearchgate.netresearchgate.net

Future research should incorporate:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of substitution.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of the molecular geometry, bond lengths, and bond angles. nih.govresearchgate.netresearchgate.netmdpi.com This information is invaluable for computational modeling and understanding intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict and rationalize the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.govnih.gov

Deeper Understanding of Structure-Reactivity-Function Relationships

The interplay between the molecular structure of this compound, its chemical reactivity, and its ultimate function is a critical area for future investigation. The introduction of the electron-withdrawing nitrile group at the 1-position is expected to significantly influence the electronic properties and reactivity of the heterocyclic system.

Key research questions to be addressed include:

Reactivity of the Nitrile Group: The nitrile functionality is a versatile handle for further chemical transformations. Investigating its reactivity towards nucleophiles, its potential for cycloaddition reactions, and its ability to be hydrolyzed to the corresponding carboxylic acid or reduced to the amine will open up avenues for the synthesis of a diverse range of derivatives. nih.gov

Influence on the Heterocyclic Core: Understanding how the nitrile group modulates the aromaticity, nucleophilicity, and electrophilicity of the imidazo[1,5-a]pyridine ring system is essential for predicting its behavior in chemical reactions and biological systems.

Photophysical Properties: A detailed investigation of the absorption and emission properties of this compound is warranted, as related imidazo[1,5-a]pyridine derivatives have shown interesting luminescent and versatile optical properties. rsc.orgrsc.orgresearchgate.net

Interdisciplinary Research Opportunities for Novel Applications

The unique chemical structure of this compound makes it a promising candidate for a wide array of applications, spanning from materials science to medicinal chemistry. Fostering interdisciplinary collaborations will be key to unlocking its full potential.

Potential areas for future exploration include:

Medicinal Chemistry: The imidazo[1,5-a]pyridine scaffold is a recognized pharmacophore present in several approved drugs. rsc.orgresearchgate.netresearchgate.net The introduction of the nitrile group provides a handle for the development of novel therapeutic agents, potentially targeting a range of diseases. nih.govchemimpex.comnih.gov

Materials Science: The rigid, planar structure and potential for π-π stacking interactions make this compound an interesting building block for the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). semanticscholar.org

Bioorthogonal Chemistry: The nitrile group can potentially be utilized in bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of biomolecules in living systems. nih.govresearchgate.net This opens up exciting possibilities for its use as a chemical probe in biological research.

The table below summarizes some of the promising interdisciplinary research avenues:

Research AreaPotential ApplicationKey Research Focus
Medicinal Chemistry Development of novel therapeutics. nih.govchemimpex.comnih.govSynthesis and biological evaluation of derivatives, structure-activity relationship studies.
Materials Science Organic electronics (OLEDs, FETs). semanticscholar.orgInvestigation of photophysical and electronic properties, device fabrication and characterization.
Chemical Biology Bioorthogonal labeling and imaging. nih.govresearchgate.netDevelopment of click reactions involving the nitrile group, application in cellular systems.
Catalysis Design of novel ligands for metal catalysts.Synthesis of metal complexes and evaluation of their catalytic activity in various organic transformations.

Q & A

Q. How can researchers integrate digital trace data (e.g., computational simulations) with experimental findings?

  • Methodological Answer : Use cheminformatics tools (e.g., molecular docking) to align simulation results with experimental bioactivity. Cross-validate via ensemble methods (e.g., combining DFT and molecular dynamics) . Platforms like Crysalis Pro facilitate crystallographic data integration with computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.